molecular formula C11H9BrN2 B2551425 N-(4-Bromophenyl)-3-pyridinamine CAS No. 941585-04-2

N-(4-Bromophenyl)-3-pyridinamine

Cat. No.: B2551425
CAS No.: 941585-04-2
M. Wt: 249.111
InChI Key: JGYIUTCUZFKMAI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-pyridinamine, also known as 4-Bromo-3-pyridinylamine, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has a bromophenyl group attached to it. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Synthesis and Potential Carcinogenicity of Pyrolysis Products

Research by Stavenuiter et al. (1985) in "Carcinogenesis" has shown the synthesis of 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, indicating potential carcinogenicity due to its mutagenicity and structural relation to aminobiphenyls. This study also elaborates on the synthesis routes for PPA and its metabolites for biological studies, highlighting the relevance of these compounds in assessing carcinogenic risks associated with pyrolysis products in foods (Stavenuiter et al., 1985).

Antitumor Activity

Zhou et al. (2015) in "Molecules" have synthesized the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide and explored their antitumor activity. The study provides insights into the role of stereochemistry in antitumor activity, demonstrating the significance of pyridinesulfonamide derivatives in the development of novel anticancer drugs (Zhou et al., 2015).

Novel Synthetic Methodologies

Ahmad et al. (2017) in "Molecules" have reported on the efficient synthesis of novel pyridine-based derivatives through the Suzuki cross-coupling reaction, highlighting the versatility of pyridine compounds in organic synthesis. The study also discusses the biological activities of these derivatives, indicating their potential in pharmaceutical applications (Ahmad et al., 2017).

Corrosion Inhibition

Saady et al. (2020) in the "Journal of Applied Electrochemistry" have explored the corrosion inhibition properties of a new pyridine derivative for mild steel in an acidic medium. The study demonstrates the effectiveness of pyridine derivatives in corrosion protection, offering insights into the development of new corrosion inhibitors (Saady et al., 2020).

Organic Optoelectronic Applications

Menezes et al. (2016) in the "Journal of Molecular Structure" have investigated a chalcone derivative containing a pyridine unit for its optical properties and potential application in organic optoelectronics. The study highlights the importance of heteroatom-containing organic compounds in developing optical limiters based on reverse saturable absorption (Menezes et al., 2016).

Properties

IUPAC Name

N-(4-bromophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYIUTCUZFKMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-aminopyridine (200 mg, 2.1 mmol) and 304 mg (3.2 mmol) of sodium tert-butoxide were added to 502 mg (2.1 mmol) of 1,4-dibromobenzene, 127 mg (0.21 mmol) of 4,5-bis(diphenylphosphino)-9,9-dimethylsantene, and 97 mg (0.11 mmol) of tris(dibenzylideneacetone)dipalladium in toluene (15 ml), and the mixture was stirred at 100° C. for 3 hr. The reaction solution was diluted with 20 ml of ethyl acetate, and the insolubles were filtered through a chromato-disk. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) to give 312 mg (yield 50%) of a mixture of the title compound with a debromination product thereof (about 3.5:1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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